Dibenzo[b,d]thiophene-2-carbaldehyde

Catalog No.
S1894968
CAS No.
22099-23-6
M.F
C13H8OS
M. Wt
212.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzo[b,d]thiophene-2-carbaldehyde

CAS Number

22099-23-6

Product Name

Dibenzo[b,d]thiophene-2-carbaldehyde

IUPAC Name

dibenzothiophene-2-carbaldehyde

Molecular Formula

C13H8OS

Molecular Weight

212.27 g/mol

InChI

InChI=1S/C13H8OS/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H

InChI Key

QFGXAEFJJINHAI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C=O

Dibenzo[b,d]thiophene-2-carbaldehyde is a heterocyclic aromatic aldehyde built upon a rigid, thermally stable dibenzothiophene (DBT) core. This structure combines the favorable charge-transport properties and high thermal stability inherent to the DBT moiety with a reactive aldehyde group. The aldehyde serves as a critical synthetic handle for constructing more complex, high-performance molecules, such as emissive materials and hole-transport materials (HTMs) used in the fabrication of Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). Its specific substitution pattern at the 2-position provides a defined pathway for electronic conjugation and steric interaction, which is essential for tuning the optoelectronic properties of the final materials.

Substituting Dibenzo[b,d]thiophene-2-carbaldehyde with seemingly similar compounds introduces critical performance failures. Using the parent dibenzothiophene core lacks the aldehyde functional group, making subsequent synthesis steps like Knoevenagel or Schiff base reactions impossible. Choosing an alternative heterocyclic core, such as dibenzofuran (DBF), fundamentally alters the electronic properties; the oxygen atom in DBF has a stronger electron-donating character than the sulfur atom in DBT, which impacts the final HOMO/LUMO energy levels and charge transport capabilities of the target material. Furthermore, relocating the aldehyde to a different position on the DBT ring (e.g., the 3- or 4-position) modifies the conjugation pathway and steric environment, leading to different photophysical properties and molecular packing in the solid state, ultimately affecting device efficiency and stability. Therefore, the specific combination of the DBT core and 2-carbaldehyde substitution is essential for achieving targeted, reproducible material performance.

Enhanced Thermal Stability for Vapor-Deposited Device Manufacturing

Derivatives built from the larger dibenzothiophene (DBT) core demonstrate superior thermal stability compared to those from smaller benzothiophene (BT) analogues. In a direct comparison, a DBT-functionalized material exhibited a 5% weight loss decomposition temperature (Td5) of 281 °C, which is 33 °C higher than the 248 °C recorded for a comparable BT-based compound. This enhanced stability is attributed to the greater number of C-C bonds in the fused ring system, which requires higher energy for thermal degradation.

Evidence DimensionThermal Decomposition Temperature (Td5)
Target Compound Data281 °C (for a DBT-core derivative)
Comparator Or BaselineBenzothiophene-core derivative (248 °C)
Quantified Difference+33 °C
ConditionsThermogravimetric Analysis (TGA) of synthesized organic semiconductor materials.

Higher thermal stability is critical for ensuring material integrity and reproducibility during high-temperature vacuum deposition processes used in commercial OLED fabrication.

Precursor for High-Efficiency, Aggregation-Resistant Green Emitters

This aldehyde is a validated precursor for advanced multiple resonance (MR) emitters used in high-efficiency OLEDs. An emitter synthesized from a dibenzothiophene-containing precursor achieved a maximum external quantum efficiency (EQE) of 20.3% with exceptional color purity (CIE coordinates of (0.18, 0.72)) at a high doping concentration of 30 wt%. Crucially, the material maintained a narrow emission spectrum (FWHM < 35 nm) even in its pure, undoped film form, demonstrating strong resistance to the aggregation-caused quenching (ACQ) that typically degrades the performance of planar molecules at high concentrations.

Evidence DimensionMaximum External Quantum Efficiency (EQE) & Emission Linewidth (FWHM)
Target Compound DataEQE: 20.3% at 30 wt% doping; FWHM: <35 nm in neat film
Comparator Or BaselineBenchmark for high-performance phosphorescent/TADF OLEDs where EQE >20% is considered excellent.
Quantified DifferenceAchieves high EQE at unusually high doping levels while resisting spectral broadening.
ConditionsVacuum-deposited OLED device employing a DBT-derived emitter.

This enables the fabrication of brighter, more efficient, and color-stable OLED displays by allowing for higher concentrations of the emissive material without significant performance loss.

Strategic Core Selection for HOMO/LUMO Energy Level Engineering

The choice between a dibenzothiophene (DBT) core and a dibenzofuran (DBF) core is a critical, non-interchangeable procurement decision for tuning frontier molecular orbitals. The sulfur atom in DBT results in a poorer electron-donating ability compared to the oxygen atom in DBF. This fundamental electronic difference allows DBT-based materials to achieve different HOMO/LUMO energy levels compared to their DBF analogs. For example, high-performance DBF-based hole transport materials have been developed with deep HOMO levels of -5.50 eV, while DBT-based HTMs can be engineered to have shallower HOMO levels for better alignment with the valence band of perovskite absorbers in solar cells. The 2-carbaldehyde provides the synthetic entry point to leverage the specific electronic signature of the DBT core.

Evidence DimensionElectronic Character and Resulting HOMO Energy Levels
Target Compound DataDBT core is less electron-donating, enabling access to a specific range of HOMO/LUMO energies.
Comparator Or BaselineDBF core is more electron-donating, resulting in a different energy level profile (e.g., reported deep HOMO of -5.50 eV).
Quantified DifferenceQualitative but fundamental difference in electronic properties (S vs. O heteroatom) leading to distinct, application-specific energy level tuning.
ConditionsMolecular design of organic semiconductors for optoelectronic devices.

Selecting the DBT core allows for precise energy level alignment with adjacent layers (e.g., emitters, perovskite) in a device, which is essential for optimizing charge injection/transport and maximizing overall efficiency.

Precursor for Thermally Stable Materials in Vacuum-Processed OLEDs

This compound is the right choice for synthesizing hole-transport or emissive layer materials intended for fabrication via thermal vapor deposition. Its dibenzothiophene core provides the basis for final compounds with high thermal stability (Td > 280 °C), preventing degradation during manufacturing and enhancing the operational lifetime of the final device.

Development of High Color Purity Green Emitters for Advanced Displays

Use this aldehyde to construct advanced green emitters for OLEDs targeting high efficiency and superior color purity. Materials derived from this precursor have demonstrated the ability to achieve high external quantum efficiencies (>20%) while resisting aggregation-caused quenching, enabling bright and color-stable performance required for next-generation displays.

Synthesis of Hole-Transport Materials with Tuned Energy Levels for Perovskite Solar Cells

This building block is indicated for the synthesis of hole-transport materials (HTMs) where precise energy level alignment with the perovskite layer is critical. The specific electronic properties of the dibenzothiophene core, accessed via the 2-aldehyde position, allow for engineering HOMO levels that facilitate efficient hole extraction from the perovskite, a key factor in maximizing solar cell power conversion efficiency.

XLogP3

3.8

Wikipedia

Dibenzo[b,d]thiophene-2-carbaldehyde

Dates

Last modified: 08-16-2023

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